molecular formula C11H14F3O4P B15335639 Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate

Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate

Cat. No.: B15335639
M. Wt: 298.19 g/mol
InChI Key: OTUPFQSWUJTKLL-UHFFFAOYSA-N
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Description

Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 2-(trifluoromethoxy)phenyl halides under suitable conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with 2-(trifluoromethoxy)phenyl iodide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylphosphonates, while oxidation can produce phosphonic acids .

Mechanism of Action

The mechanism by which Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The phosphonate ester group can mimic phosphate groups, enabling the compound to act as an enzyme inhibitor by binding to the active sites of enzymes involved in phosphorylation reactions .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-(Difluoromethoxy)phenyl]phosphonate
  • Diethyl [2-(Trifluoromethyl)phenyl]phosphonate
  • Diethyl [2-(Trifluoromethylthio)phenyl]phosphonate

Uniqueness

Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to other fluorinated analogs. This makes it particularly valuable in applications requiring enhanced chemical and biological stability .

Properties

Molecular Formula

C11H14F3O4P

Molecular Weight

298.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H14F3O4P/c1-3-16-19(15,17-4-2)10-8-6-5-7-9(10)18-11(12,13)14/h5-8H,3-4H2,1-2H3

InChI Key

OTUPFQSWUJTKLL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1OC(F)(F)F)OCC

Origin of Product

United States

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